

molecular weight and formula of Pyrazinamide-d3

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Compound of Interest

Compound Name: Pyrazinamide-d3

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Technical Guide: Pyrazinamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide-d3 is the deuterated form of Pyrazinamide, a critical first-line antitubercular agent. As a stable isotope-labeled compound, **Pyrazinamide-d3** serves as an invaluable tool in clinical and research settings, primarily as an internal standard for pharmacokinetic studies and therapeutic drug monitoring using mass spectrometry. Its use allows for precise and accurate quantification of Pyrazinamide in biological matrices, aiding in the optimization of tuberculosis treatment regimens. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of **Pyrazinamide-d3**.

Molecular Profile

The fundamental properties of **Pyrazinamide-d3** are summarized in the table below. These values are crucial for analytical method development and interpretation of experimental data.

Property	Value	References
Chemical Name	Pyrazine-d3-2-carboxamide	[1]
Molecular Formula	C ₅ H ₂ D ₃ N ₃ O	[2]
Molecular Weight	Approximately 126.13 g/mol	[1]
CAS Number	1432059-16-9	[1]
Parent Drug	Pyrazinamide	[2]

Mechanism of Action of Pyrazinamide

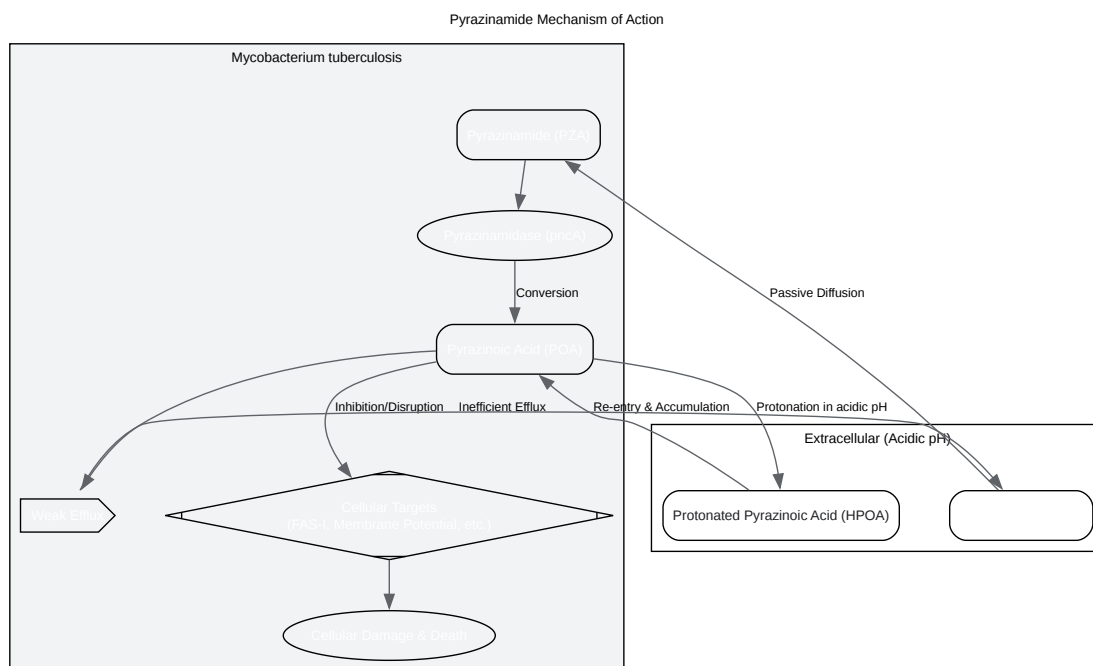
Pyrazinamide-d3 is chemically and biologically analogous to Pyrazinamide. Therefore, understanding the mechanism of action of the parent compound is essential. Pyrazinamide is a prodrug that requires activation within *Mycobacterium tuberculosis*.

The activation and proposed mechanisms of action are as follows:

- **Uptake and Activation:** Pyrazinamide passively diffuses into *Mycobacterium tuberculosis*. Inside the bacterium, the enzyme pyrazinamidase (encoded by the *pncA* gene) converts Pyrazinamide into its active form, pyrazinoic acid (POA).[3]
- **Acidic Environment Accumulation:** The acidic environment within tuberculous lesions is crucial for Pyrazinamide's efficacy. In this acidic milieu, pyrazinoic acid is protonated to form HPOA, which is less readily effluxed from the bacterial cell, leading to its accumulation.[3][4]
- **Disruption of Cellular Functions:** The accumulation of pyrazinoic acid is thought to disrupt several vital cellular functions, although the precise target remains a subject of research. Proposed mechanisms include:
 - **Inhibition of Fatty Acid Synthase I (FAS-I):** This enzyme is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][5]
 - **Disruption of Membrane Potential and Energy Production:** The accumulation of the acidic POA may disrupt the membrane potential and interfere with cellular energy production.[5][6]

- Inhibition of Trans-translation: It has been suggested that POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process essential for rescuing stalled ribosomes.[6]

Resistance to Pyrazinamide is often associated with mutations in the *pncA* gene, which prevent the conversion of the prodrug to its active form.[3][7]



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Pyrazinamide's activation and mechanism of action.

Experimental Protocols: Use as an Internal Standard

Pyrazinamide-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Pyrazinamide in biological samples such as plasma or cerebrospinal fluid.[8][9] A general workflow for such an experiment is outlined below.

Objective: To determine the concentration of Pyrazinamide in a patient's plasma sample.

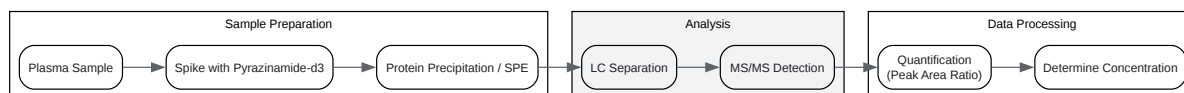
Materials:

- Plasma sample from a patient treated with Pyrazinamide.
- **Pyrazinamide-d3** (internal standard).
- LC-MS/MS system.
- Solid-phase extraction (SPE) or protein precipitation reagents.
- Appropriate solvents and buffers.

Methodology:

- Sample Preparation:
 - A known concentration of **Pyrazinamide-d3** is spiked into the plasma sample.
 - Proteins are removed from the plasma sample, typically through protein precipitation with a solvent like methanol or acetonitrile, or through solid-phase extraction.[9][10]
- Chromatographic Separation:
 - The processed sample is injected into an HPLC system.
 - Pyrazinamide and **Pyrazinamide-d3** are separated from other sample components on a suitable analytical column (e.g., a C8 or C18 reversed-phase column).[9]
- Mass Spectrometric Detection:
 - The eluent from the HPLC is introduced into a tandem mass spectrometer.

- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Pyrazinamide and **Pyrazinamide-d3**. For example:
 - Pyrazinamide: m/z 124.1 \rightarrow 78.9[11]
 - **Pyrazinamide-d3**: m/z 127.2 \rightarrow 84.1[9] or m/z 126.9 \rightarrow 81.9[11]
- Quantification:
 - The peak areas for both Pyrazinamide and **Pyrazinamide-d3** are measured.
 - A calibration curve is generated using standards with known concentrations of Pyrazinamide and a constant concentration of **Pyrazinamide-d3**.
 - The ratio of the peak area of Pyrazinamide to the peak area of **Pyrazinamide-d3** in the patient sample is used to determine the concentration of Pyrazinamide by interpolating from the calibration curve.



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Workflow for quantifying Pyrazinamide using **Pyrazinamide-d3**.

Conclusion

Pyrazinamide-d3 is an essential analytical tool for researchers and clinicians working on tuberculosis. Its use as an internal standard enables the reliable quantification of Pyrazinamide, contributing to a better understanding of its pharmacokinetics and the optimization of patient treatment. The information provided in this guide serves as a foundational resource for professionals in the field of drug development and infectious disease research.

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